1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and a trifluoromethyl-substituted phenyl group attached to a piperazine moiety. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-Fluoro-4-methylpyridine: This intermediate can be synthesized through the fluorination of 4-methylpyridine using a fluorinating agent such as Selectfluor.
Synthesis of 3-(Trifluoromethyl)phenylpiperazine: This intermediate is prepared by reacting 3-(trifluoromethyl)aniline with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of 5-fluoro-4-methylpyridine with 3-(trifluoromethyl)phenylpiperazine using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine: shares similarities with other fluorinated pyridine derivatives and trifluoromethyl-substituted compounds.
Examples: 4-Fluoro-3-methylpyridine, 3-(Trifluoromethyl)phenylpiperazine.
Uniqueness
- The unique combination of fluorinated pyridine and trifluoromethyl-substituted phenyl groups in the same molecule enhances its chemical stability and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O/c1-12-9-16(23-11-15(12)19)17(26)25-7-5-24(6-8-25)14-4-2-3-13(10-14)18(20,21)22/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBALVODZIWHSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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